molecular formula C19H18N2O3S2 B2526761 N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896362-03-1

N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No. B2526761
M. Wt: 386.48
InChI Key: RNESMYOGWQGNQE-UHFFFAOYSA-N
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Description

The compound N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a derivative of benzamide with a thiazole ring and a methylsulfonyl group. Benzamide derivatives are known for their biological activities, and the incorporation of a thiazole ring often contributes to the compound's pharmacological properties. The ethylphenyl group may influence the lipophilicity and binding interactions of the molecule.

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves the formation of an amide bond between a carboxylic acid or its functional equivalent and an amine. In the case of N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, the synthesis would likely involve the coupling of a thiazole-containing amine with a methylsulfonyl benzoyl chloride. Microwave-assisted synthesis is a method that has been used for similar compounds, providing a rapid and efficient route to obtain the desired products .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). The thiazole ring is expected to exhibit characteristic chemical shifts in the NMR spectrum, and the presence of the methylsulfonyl group would be evident from its unique IR absorption bands. The molecular structure is also influenced by the presence of the ethyl group on the phenyl ring, which can affect the overall conformation and electronic distribution .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including hydrolysis of the amide bond, substitution reactions on the aromatic ring, and transformations involving the thiazole moiety. The methylsulfonyl group is relatively inert but can undergo oxidation to form sulfone derivatives. The thiazole ring can participate in electrophilic substitution reactions and potentially form coordination complexes with metals .

Physical and Chemical Properties Analysis

The physical properties of N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, such as melting point, solubility, and stability, would be influenced by the presence of the thiazole ring and the methylsulfonyl group. These groups can also affect the compound's chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles. The lipophilicity of the compound is likely to be increased due to the ethylphenyl group, which could impact its pharmacokinetic profile .

Scientific Research Applications

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides or benzene-sulfonamides, closely related to the structure of N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, have been synthesized and studied for cardiac electrophysiological activity. Some of these compounds showed comparable potency to sematilide, a selective class III agent, in in vitro Purkinje fiber assays, indicating their potential in cardiac electrophysiology (Morgan et al., 1990).

Anticancer Activity

A series of substituted N-(thiazolyl)phenyl benzamides were designed, synthesized, and evaluated for anticancer activity against various cancer cell lines. Some of these compounds exhibited moderate to excellent anticancer activity, suggesting the potential application of similar compounds in cancer treatment (Ravinaik et al., 2021).

Antimicrobial Agents

Synthesis of N-phenyl-4-(thiazolyl)-phenyl-thiazol-2-amine derivatives and benzamide ethers demonstrated promising antimicrobial activity, including against Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This indicates the potential of thiazolyl benzamide derivatives in developing new antimicrobial agents (Bikobo et al., 2017).

Antifungal Action

Sulfonyl-substituted nitrogen-containing heterocyclic systems, including N-(diethylsulfamoyl)-N-(thiazolyl)benzamides, have shown sensitivity to Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans, showcasing their potential as antifungal agents (Sych et al., 2019).

COVID-19 Drug Potential

Investigations on sulfonamide derivatives, including thiazolyl benzamides, for antimalarial activity, have shown potential implications in COVID-19 drug research. These compounds have exhibited promising properties for inhibiting SARS-CoV-2 main protease and Spike Glycoprotein, suggesting their application in COVID-19 treatment (Fahim & Ismael, 2021).

properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-3-13-8-10-14(11-9-13)16-12-25-19(20-16)21-18(22)15-6-4-5-7-17(15)26(2,23)24/h4-12H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNESMYOGWQGNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

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